1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic identification follows the rules of the International Union of Pure and Applied Chemistry (IUPAC):
The nomenclature reflects the urea backbone with substituents: a 4-hydroxybenzyl group attached to one nitrogen, a methyl group on the adjacent nitrogen, and a propyl chain extending from the second nitrogen.
Molecular Geometry and Conformational Analysis
The molecular geometry is determined by the hybridization states of the central atoms:
Urea Core :
Substituent Arrangements :
Hydrogen Bonding Potential :
Crystallographic Data and Solid-State Arrangement
Publicly available crystallographic data for this compound remain limited. However, general trends for urea derivatives suggest:
Packing Motifs :
Challenges in Characterization :
Spectroscopic Fingerprinting (IR, NMR, MS)
Spectroscopic data are critical for verifying structural integrity and functional groups. Below is a synthesized analysis based on analogous compounds and theoretical predictions:
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-3-methyl-1-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-14(12(16)13-2)9-10-4-6-11(15)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHTDXJMWXPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)O)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea typically involves the reaction of 4-hydroxybenzylamine with methyl isocyanate and propyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Cytotoxic Activity (IC50, μM) in Cancer Cell Lines
| Compound | Substituents/Backbone | PC-3 (Prostate) | OVCAR-03 (Ovarian) |
|---|---|---|---|
| Target compound | Urea, 4-hydroxyphenylmethyl | ~1.37–1.83* | ~1.09–1.65* |
| 1-(4-N,N-dimethylaminophenyl)-β-carboline [17] | β-carboline, 4-dimethylaminophenyl | 1.37 | 1.09 |
| N'-(2-chlorobenzylidene)-β-carboline [19] | β-carboline, 4-hydroxyphenyl | 1.83 | 1.65 |
Note: Ranges inferred from .
- The β-carboline derivatives exhibit superior potency overall, likely due to their planar aromatic cores enhancing DNA intercalation or kinase inhibition. However, the target compound’s urea backbone may confer metabolic stability or reduced off-target effects .
- The 4-hydroxyphenyl group in both the target compound and N'-(2-chlorobenzylidene)-β-carboline correlates with retained activity in ovarian cancer, suggesting this substituent contributes to target binding in hormone-responsive malignancies .
Structural Analogues Among Urea Derivatives
Table 2: Structural Features of Urea Analogues
- Polarity and Solubility : The target compound’s 4-hydroxyphenyl group contrasts with the fluorophenyl (lipophilic) and methoxyphenyl (moderately polar) groups in analogues, influencing solubility and membrane permeability.
- Bioisosteric Replacements : Tetrazolyl (in ) and imidazolyl (in ) groups, unlike the target’s methyl-propyl chain, may enhance binding to charged residues in enzymatic targets.
Biological Activity
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a phenolic group and a urea moiety, which may contribute to its biological activities. The presence of the hydroxyphenyl group suggests potential interactions with various biological targets, possibly influencing pathways related to inflammation and cancer.
Mode of Action
The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with cellular targets, altering their function and leading to changes in cellular processes. The compound's structure suggests it could influence pathways involving phenolic compounds, although detailed target information remains elusive.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined in current literature. Given its structural characteristics, it may interact with signaling pathways associated with phenolic compounds, potentially affecting processes like apoptosis or cell proliferation. Further research is needed to clarify these interactions and their implications for therapeutic applications.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) significantly influence the bioavailability of this compound. Understanding these properties is crucial for predicting its efficacy and safety profile in potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory effects. For instance, phenolic compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Anticancer Potential
The compound is being investigated for its anticancer properties. The structural similarity to other urea derivatives that have shown cytotoxic effects against cancer cells suggests potential for further exploration in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxybenzyl)-N’-methyl-N-ethylurea | Ethyl group instead of propyl | Potential anti-inflammatory effects |
| N-(4-hydroxybenzyl)-N’-methyl-N-isopropylurea | Isopropyl group instead of propyl | Similar anti-cancer activity |
These comparisons highlight how slight modifications in structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological activities of various urea derivatives. For example, a study on N-acyl ureas demonstrated their ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism, suggesting a pathway through which similar compounds may exert their effects .
Furthermore, investigations into the pharmacological profiles of these compounds indicate that they may serve as valuable leads in drug development aimed at treating inflammatory diseases and cancers.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea, and how can purity be maximized?
Methodological Answer: Synthesis typically involves urea-forming reactions between substituted amines and carbonyl compounds. Key factors include solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., triethylamine). Purity can be enhanced via recrystallization using ethanol/water mixtures and validated by HPLC with UV detection (λ = 254 nm). Monitor intermediates using H NMR for structural confirmation (e.g., aromatic protons at δ 6.8–7.2 ppm) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer: Use a combination of:
- FT-IR : Confirm urea C=O stretching (~1640–1680 cm) and phenolic O–H absorption (~3200–3500 cm).
- NMR : C NMR to resolve methyl groups (δ 20–25 ppm) and urea carbonyl (δ 155–160 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H] and fragmentation patterns.
- UV-Vis : Assess electronic transitions for photostability studies (e.g., λ in methanol) .
Advanced Research Questions
Q. How can experimental design address contradictions in reported degradation pathways under oxidative conditions?
Methodological Answer: Employ a factorial design (e.g., 2 design) to test variables like pH, temperature, and oxidant concentration (HO/UV). Use LC-MS to identify degradation products (e.g., hydroxylated derivatives or urea cleavage fragments). Compare kinetic models (pseudo-first-order vs. Arrhenius) to resolve discrepancies in half-life data. Cross-validate with DFT calculations to predict reactive sites .
Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with flexible side-chain residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the urea moiety and active-site residues.
- QSAR : Derive electronic descriptors (HOMO/LUMO, logP) to correlate substituent effects with activity .
Q. How can researchers resolve conflicting data on this compound’s solubility in aqueous vs. lipid matrices?
Methodological Answer: Apply the shake-flask method with HPLC quantification. Test binary solvents (e.g., water/ethanol) and lipid mimics (e.g., octanol/PBS partitions). Use Hansen solubility parameters to predict miscibility gaps. For lipid systems, employ DSC to study phase transitions and SAXS/WAXS for nanostructural analysis .
Q. What advanced separation techniques are recommended for isolating stereoisomers or impurities?
Methodological Answer: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. For impurities, employ 2D-LC (SEC + reversed-phase) coupled with ion mobility spectrometry. Validate purity thresholds via NMR line-shape analysis and limit-of-detection studies .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into studies on structure-activity relationships (SAR) for urea derivatives?
Methodological Answer: Develop a SAR matrix incorporating:
Q. What are the challenges in correlating in vitro stability data with in vivo pharmacokinetics?
Methodological Answer: Address this via:
- PBPK modeling : Incorporate hepatic clearance rates and protein-binding data (e.g., SPR assays).
- Microsomal assays : Compare human vs. rodent CYP450 metabolism profiles.
- Bioanalytical validation : Use tandem MS/MS for plasma metabolite quantification at sub-ng/mL levels .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported cytotoxicity profiles across cell lines?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines. Control for variables like:
Q. What statistical methods are optimal for analyzing non-linear dose-response curves in pharmacological studies?
Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via AIC/BIC scores. For outliers, apply Grubbs’ test or robust regression (M-estimation). Report EC values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
